molecular formula C15H13NO2 B10844826 5-Hydroxy-2-(4-methylaminophenyl)benzofuran

5-Hydroxy-2-(4-methylaminophenyl)benzofuran

Cat. No.: B10844826
M. Wt: 239.27 g/mol
InChI Key: ZNESXKIPTICLME-UHFFFAOYSA-N
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Description

5-hydroxy-2-(4-methylaminophenyl)benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(4-methylaminophenyl)benzofuran typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the hydroxy and methylamino groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(4-methylaminophenyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-hydroxy-2-(4-methylaminophenyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(4-methylaminophenyl)benzofuran involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. For example, it has been studied for its ability to displace beta-amyloid plaques in Alzheimer’s disease . The pathways involved often include neurotransmitter systems and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

Uniqueness

5-hydroxy-2-(4-methylaminophenyl)benzofuran is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylamino groups allow for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-[4-(methylamino)phenyl]-1-benzofuran-5-ol

InChI

InChI=1S/C15H13NO2/c1-16-12-4-2-10(3-5-12)15-9-11-8-13(17)6-7-14(11)18-15/h2-9,16-17H,1H3

InChI Key

ZNESXKIPTICLME-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O

Origin of Product

United States

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